molecular formula C15H10ClN3O3S2 B5247587 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B5247587
M. Wt: 379.8 g/mol
InChI Key: QTBPACRDHZWWOL-UHFFFAOYSA-N
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Description

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with 2-nitroaniline in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or DNA. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • 2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl group and a benzothiazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S2/c16-9-5-6-13-11(7-9)18-15(24-13)23-8-14(20)17-10-3-1-2-4-12(10)19(21)22/h1-7H,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBPACRDHZWWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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